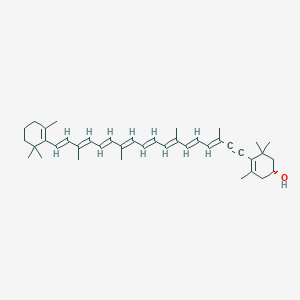

Crocoxanthin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crocoxanthin is a type of carotenoid, a class of natural pigments found in plants, algae, and photosynthetic bacteria. Carotenoids are responsible for the vibrant colors in many fruits and vegetables. This compound, specifically, is found in certain species of algae and is known for its antioxidant properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The extraction of crocoxanthin from algae involves several advanced methods. Traditional methods include solid-liquid extraction, liquid-liquid extraction, and soxhlet extraction. these methods are often time-consuming and less efficient. Modern techniques such as supercritical fluid extraction, pressurized liquid extraction, microwave-assisted extraction, pulsed electric field, moderate electric field, ultrahigh pressure extraction, ultrasound-assisted extraction, subcritical dimethyl ether extraction, enzyme-assisted extraction, and natural deep eutectic solvents are now preferred for their efficiency and lower solvent consumption .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of algae in controlled environments, followed by extraction using the aforementioned advanced methods. The choice of method depends on the desired purity and yield of the pigment .

Analyse Des Réactions Chimiques

Types of Reactions: Crocoxanthin, like other carotenoids, undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, cyclization, and halogenation. These reactions can convert this compound into its subgroups or derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation, hydrogen gas for hydrogenation, and specific catalysts for isomerization and cyclization. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products: The major products formed from these reactions include various isomers and derivatives of this compound, which can have different properties and applications .

Applications De Recherche Scientifique

Crocoxanthin has a wide range of applications in scientific research:

Mécanisme D'action

Crocoxanthin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in its potential anticancer effects, where it induces apoptosis in cancer cells by disrupting their oxidative balance .

Comparaison Avec Des Composés Similaires

Alloxanthin: Another carotenoid found in algae, known for its similar antioxidant properties.

Fucoxanthin: Found in brown algae, known for its anti-obesity and anti-inflammatory effects.

Astaxanthin: Found in microalgae and seafood, known for its potent antioxidant and anti-inflammatory properties.

Uniqueness of Crocoxanthin: this compound is unique in its specific distribution in certain algae species and its potent anticancer properties, particularly in sensitizing melanoma cells to chemotherapy . Its distinct chemical structure also allows for unique interactions in biological systems compared to other carotenoids .

Propriétés

Numéro CAS |

21284-10-6 |

|---|---|

Formule moléculaire |

C40H54O |

Poids moléculaire |

550.9 g/mol |

Nom IUPAC |

(1R)-3,5,5-trimethyl-4-[(3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-3,5,7,9,11,13,15,17-octaen-1-ynyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23,25,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |

Clé InChI |

UNJKJDIRJWIHLL-BQLQDKTLSA-N |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)

![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)